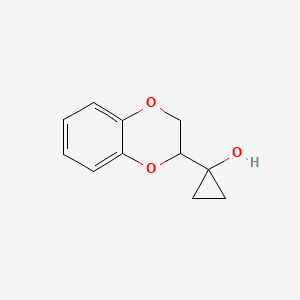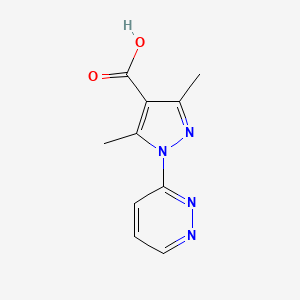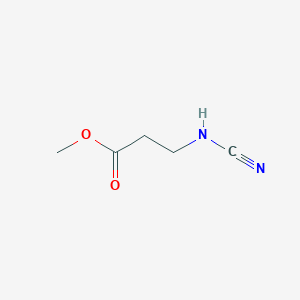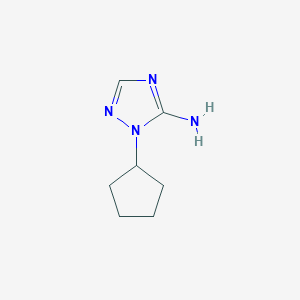
1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol (DBCP) is a heterocyclic organic compound that is used in a variety of scientific applications. It is a cyclic ether with a five-membered ring containing two oxygen atoms and a nitrogen atom. DBCP is a colorless, crystalline solid at room temperature and is soluble in organic solvents such as ethanol and methanol. It is a versatile compound that has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is widely used in scientific research due to its wide range of applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a range of heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is not well understood. It is believed to act as a nucleophile, attacking the electron-rich aromatic ring of the substrate. This reaction results in the formation of an intermediate which is then further transformed into the desired product. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to have some toxic effects in animals, including liver and kidney damage. It has also been shown to be a mutagen and a carcinogen in animals. However, there is limited research on the effects of this compound in humans and more research is needed to determine the potential health risks associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol in laboratory experiments are that it is a versatile compound that can be used in a variety of synthetic reactions. It is also relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is toxic and can cause health risks if not handled properly.
Orientations Futures
There are a number of potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol. These include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into the mechanism of action of this compound, as well as into the development of safer methods for its synthesis and use. Finally, further research could be conducted into the potential uses of this compound in coordination chemistry and the synthesis of polymers.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)cyclopropan-1-ol is typically accomplished through a nucleophilic aromatic substitution reaction using a suitable nucleophile such as an amine or a thiol. The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF). The reaction is typically conducted at a temperature of 80-100°C for a period of several hours. The reaction is usually complete within 12-24 hours. The product is then isolated by precipitation or chromatography.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,10,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWELGWSARAVBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)
![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)








![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)